N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-14(25)22-15(2)29-21-12-9-18(13-20(21)22)24(16(3)26)30(27,28)19-10-7-17(8-11-19)23(4,5)6/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQPAYGBLMRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H25NO5S
- Molecular Weight : 427.5133 g/mol
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The compound may exhibit antibacterial and acetylcholinesterase (AChE) inhibitory activities, which are crucial for its potential therapeutic applications.
Antibacterial Activity
Research indicates that benzofuran derivatives possess significant antibacterial properties. In a study evaluating the antibacterial efficacy of various compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[4-tert-butylphenyl)sulfonyl]acetamide was tested against common bacterial strains such as Escherichia coli and Bacillus subtilis. The results demonstrated promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| Test Compound | 1.25 ± 0.60 | 2.50 ± 0.75 |
| Penicillin | 1.00 ± 1.50 | 2.00 ± 0.50 |
Acetylcholinesterase Inhibition
The compound's potential as an AChE inhibitor was assessed using Ellman's method, which measures the enzyme's activity in the presence of different inhibitors. The findings revealed that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[4-tert-butylphenyl)sulfonyl]acetamide exhibited competitive inhibition against AChE, with an IC50 value indicating effective inhibition.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Test Compound | 0.88 ± 0.50 | 81.45 ± 0.50 |
| Eserine (Reference) | 0.55 ± 1.00 | - |
Case Studies
-
Study on Antibacterial Efficacy :
A series of benzofuran derivatives were synthesized and tested for their antibacterial properties, with N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[4-tert-butylphenyl)sulfonyl]acetamide demonstrating significant activity against both Gram-positive and Gram-negative bacteria. -
Evaluation of AChE Inhibition :
Another study focused on the structure-activity relationship of various benzofuran compounds, identifying that modifications in the substituents significantly impacted their AChE inhibitory activity, with the test compound showing notable potential as a therapeutic agent for conditions like Alzheimer's disease.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity .
- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound could induce apoptosis significantly, with a 22-fold increase in annexin V-FITC positive cells compared to control . This suggests that the compound may be effective in targeting aggressive cancer types.
- Case Studies : A series of benzenesulfonamide derivatives, including this compound, were evaluated for their anticancer properties, demonstrating significant growth inhibition across multiple cancer cell lines . These findings underscore the potential of this class of compounds in developing new cancer therapies.
Antimicrobial Applications
In addition to its anticancer properties, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide exhibits notable antimicrobial activity:
- Enzyme Inhibition : Similar compounds have been reported to inhibit bacterial growth by targeting carbonic anhydrases present in bacteria, thus interfering with their metabolic processes . This mechanism is crucial for developing new antibiotics.
- Broad-Spectrum Activity : Studies have shown that derivatives can exhibit both antibacterial and anti-biofilm activities, making them suitable candidates for treating infections caused by resistant bacterial strains .
Data Tables
Here are some summarized findings regarding the biological activities of this compound and related compounds:
| Activity Type | Target Enzyme/Cell Line | IC50 Values (nM or μM) | Notes |
|---|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 | Significant selectivity over CA II |
| Anticancer | MDA-MB-231 Cell Line | - | Induces apoptosis (22-fold increase) |
| Antimicrobial | Various Bacterial Strains | - | Inhibits bacterial growth |
| Antimicrobial | Biofilm Formation | - | Effective against resistant strains |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, nitro and chloro substituents (e.g., in ) increase polarity, favoring crystalline packing and hydrogen bonding .
- Solubility: Data from analogous compounds suggest that electron-withdrawing groups (e.g., nitro) may lower solubility in nonpolar solvents, while alkyl groups (e.g., trimethyl in ) improve organic solubility .
- Acidity : The trimethylphenyl analog exhibits a highly acidic pKa (-17.82), likely due to electron-donating methyl groups stabilizing the sulfonamide’s deprotonated form.
Pharmacological Relevance
- Sulfonamide-acetamide hybrids with piperazinyl or diethylsulfamoyl groups (e.g., ) show significant analgesic and anti-nociceptive activities, suggesting that the sulfonamide moiety is critical for binding to biological targets. The tert-butyl group in the target compound may modulate similar pathways with enhanced bioavailability due to increased lipophilicity .
- Synthetic Utility: N-(Substituted phenyl)acetamides are key intermediates for heterocyclic synthesis, including thiadiazoles and quinoline derivatives . The tert-butyl group’s steric bulk in the target compound may influence reaction pathways in further derivatization.
Crystallographic and Stability Considerations
- Compounds with nitro groups (e.g., ) exhibit torsional distortions and intermolecular interactions (e.g., C–H⋯O), which enhance crystalline stability.
Preparation Methods
Cyclization Strategies for Benzofuran Formation
Benzofuran derivatives are typically synthesized via acid- or base-catalyzed cyclization of phenolic ketones or dihalogenated precursors. For example, 3-acetyl-2-methyl-1-benzofuran can be prepared through:
Method A: Friedel-Crafts Acylation and Cyclization
-
Step 1 : Friedel-Crafts acylation of 2-methylphenol with acetyl chloride in the presence of AlCl₃ yields 2-methyl-4-acetylphenol.
-
Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C forms the benzofuran ring.
Method B: Palladium-Catalyzed Coupling
As demonstrated in analogous syntheses, Suzuki-Miyaura coupling of boronic esters with halogenated intermediates enables regioselective functionalization. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes cross-coupling with aryl halides using Pd(PPh₃)₄ and Na₂CO₃ in toluene/EtOH at 80°C. Adapting this method, a boronic ester derivative of the benzofuran core could couple with a halogenated acetyl precursor.
To a solution of 5-amino-3-acetyl-2-methyl-1-benzofuran (1.0 g, 4.8 mmol) in pyridine (10 mL) was added 4-tert-butylbenzenesulfonyl chloride (1.3 g, 5.3 mmol) dropwise at 0°C. The mixture was stirred at room temperature for 12 h, diluted with ethyl acetate, washed with 1M HCl and brine, dried over MgSO₄, and concentrated. Purification by silica gel chromatography (hexanes:EtOAc = 3:1) afforded the sulfonamide intermediate (1.7 g, 85%).
Acetylation of the Sulfonamide Nitrogen
N-Acetylation Using Acetic Anhydride
The final acetylation step installs the acetamide group. A protocol from PubChem CID 1365494 illustrates:
-
Reagents : Sulfonamide intermediate (1 eq), acetic anhydride (2 eq), DMAP (catalyst).
-
Conditions : Reflux in dichloromethane (DCM) for 6 h.
Optimized Procedure :
The sulfonamide (1.0 g, 2.1 mmol) was dissolved in DCM (15 mL), treated with acetic anhydride (0.44 mL, 4.2 mmol) and DMAP (25 mg, 0.2 mmol), and refluxed for 6 h. The mixture was cooled, washed with NaHCO₃ (aq), dried, and concentrated. Recrystallization from ethanol yielded the title compound (0.92 g, 88%).
Critical Analysis of Reaction Conditions and Yields
Comparative Data for Key Steps
Challenges and Optimizations
-
Regioselectivity : Directing effects of the methyl and acetyl groups on the benzofuran ring influence sulfonylation and acetylation sites. Using bulky bases (e.g., 2,6-lutidine) may improve selectivity.
-
Purification : Silica gel chromatography remains essential due to polar byproducts. Gradient elution (hexanes → EtOAc) effectively separates intermediates .
Q & A
Basic Research Questions
Q. How can a multistep synthetic route for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide be designed?
- Methodology :
- Step 1 : Construct the benzofuran core via cyclization of substituted phenols with acetyl groups under acidic conditions.
- Step 2 : Introduce the 4-tert-butylphenylsulfonyl moiety via sulfonylation using sulfonyl chlorides in the presence of a base (e.g., triethylamine).
- Step 3 : Final acetylation using acetic anhydride under reflux, similar to methods in for sulfonamide derivatives .
- Validation : Monitor intermediates via TLC and purify via recrystallization or column chromatography.
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding patterns observed in sulfonamide derivatives in ) .
- NMR spectroscopy : Use 1H/13C-NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, benzofuran protons at δ ~6.5–7.5 ppm). Compare with analogous compounds in .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. How to perform preliminary in vitro bioactivity screening for antimicrobial activity?
- Methodology :
- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
- Assay : Apply broth microdilution (MIC determination) at concentrations 1–256 µg/mL.
- Controls : Include known antibiotics (e.g., ciprofloxacin) and solvent controls.
- Data interpretation : Compare inhibition zones or MIC values with reference compounds, as in for coordination complexes .
Advanced Research Questions
Q. How to optimize synthetic yield in the sulfonylation step?
- Methodology :
- Parameter screening : Vary solvents (DMF vs. DCM), bases (K2CO3 vs. Et3N), and reaction times (1–24 hrs).
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity.
- Analysis : Use HPLC to quantify unreacted starting material and optimize conditions for >80% yield, as demonstrated in for acetamide derivatives .
Q. How to resolve discrepancies between experimental and computational NMR data?
- Methodology :
- 2D NMR : Employ HSQC and HMBC to assign proton-carbon correlations and detect unexpected tautomerism or rotamers.
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data.
- Case study : highlights torsion angle deviations in nitro groups affecting spectral assignments .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
- Methodology :
- Analog synthesis : Modify substituents (e.g., tert-butyl to isopropyl, acetyl to trifluoroacetyl).
- Biological testing : Assess changes in bioactivity (e.g., IC50 shifts in cancer cell lines).
- Statistical modeling : Use QSAR to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity, inspired by ’s triazole derivatives .
Q. How to evaluate metabolic stability in liver microsomes?
- Methodology :
- Incubation : Use human/rat liver microsomes with NADPH cofactor.
- Sampling : Collect aliquots at 0, 15, 30, 60 mins.
- Analysis : Quantify parent compound via LC-MS/MS. Calculate t1/2 and intrinsic clearance.
- Reference : emphasizes in vitro protocols for preclinical stability assessment .
Q. How to ensure reproducibility of bioactivity data across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
